molecular formula C10H25NO2 B3069514 Oxidase, alcohol CAS No. 9073-63-6

Oxidase, alcohol

Cat. No.: B3069514
CAS No.: 9073-63-6
M. Wt: 191.31 g/mol
InChI Key: LJCNDNBULVLKSG-UHFFFAOYSA-N
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Description

Alcohol oxidase (EC 1.1.3.13) is an enzyme that catalyzes the chemical reaction of a primary alcohol and O2 into an aldehyde and H2O2 . This enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-OH group of the donor with oxygen as the acceptor . It employs one cofactor, FAD .


Synthesis Analysis

Alcohol oxidases are flavoenzymes that catalyze the oxidation of alcohols to the corresponding carbonyl compounds with a concomitant release of hydrogen peroxide . The enzymes belonging to short chain alcohol oxidase (SCAO) and long chain alcohol oxidase (LCAO) are intracellular in nature . One of the striking features of the alcohol oxidases that make them distinct from the widely known alcohol dehydrogenase is the avidly bound cofactor to the redox center of these enzymes that obviate the need to supplement cofactor during the catalytic reaction .


Molecular Structure Analysis

Alcohol oxidase is a homooctomeric flavoprotein with eight equal subunits; each containing a flavin adenine dinucleotide (FAD) molecule . After 3D structure analysis, Phe99 residue of their substrate channels was the most important residue to impact enzyme activity because of its large aromatic side chains .


Chemical Reactions Analysis

Alcohol oxidases contain either a Cu or flavin adenine dinucleotide (FAD) cofactor and oxidise alcohols to aldehydes in a two-electron process thus producing H2O2 as a by-product .


Physical and Chemical Properties Analysis

The functional group of an alcohol is the hydroxyl group, –OH. Unlike the alkyl halides, this group has two reactive covalent bonds, the C–O bond and the O–H bond . The electronegativity of oxygen is substantially greater than that of carbon and hydrogen .

Scientific Research Applications

Biotechnological Applications

Alcohol oxidases have significant biotechnological applications due to their ability to catalyze the oxidation of various alcohols. Yin et al. (2015) highlighted the biocatalytic potential in the AA5 family, revealing novel enzyme specificities and emphasizing the importance of exploring evolutionary diversity for new enzyme applications (Yin et al., 2015). Additionally, Winter and Fraaije (2012) discussed the catalytic potential of newly discovered flavoprotein oxidases, which include alcohol oxidases, for complex oxidative reactions in organic synthesis (Winter & Fraaije, 2012).

Industrial Synthesis and Stability

Alcohol oxidase is used in the production of aldehydes, which serve as precursors for flavor compounds and fine chemicals. Buchholz-Afari et al. (2019) studied the stability of alcohol oxidase under high hydrostatic pressure, which is crucial for its industrial and analytical applications (Buchholz-Afari et al., 2019). In a related context, Mangkorn et al. (2019) researched the immobilization of alcohol oxidase on solid supports to enhance its stability and potential industrial applications (Mangkorn et al., 2019).

Analytical Applications

Alcohol oxidase is also significant in analytical applications. For instance, Chinnadayyala et al. (2014) developed a 3rd generation biosensor using alcohol oxidase for improved detection of alcohol in liquid samples (Chinnadayyala et al., 2014). Similarly, Belghith et al. (1987) described the use of an enzyme electrode for on-line determination of ethanol and methanol, which further underscores the analytical potential of alcohol oxidase (Belghith et al., 1987).

Mechanism of Action

Target of Action

Alcohol oxidases, also known as Alcohol: O2 Oxidoreductase (EC 1.1.3.x), are flavoenzymes that primarily target alcohols . They are categorized into four groups based on substrate specificity: short chain alcohol oxidase (SCAO), long chain alcohol oxidase (LCAO), aromatic alcohol oxidase (AAO), and secondary alcohol oxidase (SAO) . These enzymes are found in various organisms, including bacteria, yeast, fungi, plants, insects, and mollusks .

Mode of Action

Alcohol oxidases catalyze the oxidation of alcohols to their corresponding carbonyl compounds, with a concomitant release of hydrogen peroxide . Unlike alcohol dehydrogenases, which use NAD+ as a cofactor, alcohol oxidases use FAD . This is a key distinction as it eliminates the need to supplement the cofactor during the catalytic reaction . Known inhibitors of this enzyme include H2O2, Cu2+, phenanthroline, acetamide, potassium cyanide, or cyclopropanone .

Biochemical Pathways

The primary biochemical pathway of alcohol oxidases involves the conversion of alcohols into corresponding aldehydes or ketones . This process is part of the broader alcohol metabolism pathway, which also involves other enzymes such as alcohol dehydrogenase and cytochrome P450 2E1 .

Result of Action

The primary result of the action of alcohol oxidases is the conversion of alcohols into corresponding aldehydes or ketones . This enzymatic reaction also results in the release of hydrogen peroxide . The generated carbonyl compounds have various industrial applications, including the production of various industrially useful carbonyl compounds .

Action Environment

The activity of alcohol oxidases can be influenced by environmental factors such as pH. For instance, SCAO are usually active over a pH range of 6–9 . Additionally, the presence of certain substances, such as H2O2, Cu2+, phenanthroline, acetamide, potassium cyanide, or cyclopropanone, can inhibit the activity of these enzymes .

Safety and Hazards

Alcohol oxidase plays a major role in the metabolism of methanol resulting in the formation of formaldehyde and has been detected in several genera of yeasts, such as Candida, Pichia, and Hansenula, that utilize methanol as a sole carbon and energy source .

Future Directions

A high ethanol usage of alcohol oxidase (AOX) was required in industry. In this study, a “expand substrate pocket” strategy achieved a high activity AOX from Hansenula polymorpha (H. polymorpha) by Phe to Val residue (F/V) site-directed mutation to enlarge ethanol channel .

Properties

IUPAC Name

2-aminoacetic acid;butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H10.C2H5NO2/c2*1-3-4-2;3-1-2(4)5/h2*3-4H2,1-2H3;1,3H2,(H,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCNDNBULVLKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC.CCCC.C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920211
Record name Glycine--butane (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9073-63-6
Record name Alcohol oxidase
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine--butane (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxidase, alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.962
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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